REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([S:13](Cl)(=O)=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.P(OC)(OC)O[CH3:21].CO.[OH-].[K+]>C1(C)C=CC=CC=1>[CH3:21][S:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][C:5]2[CH:17]=[CH:18][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.6 kg
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
thioether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
slowly, with rapid stirring to the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
had been preheated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
to heat to 80°-90° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed until the pot temperature
|
Type
|
CUSTOM
|
Details
|
rose to ˜130° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
was controlled to 65°-80° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to ˜60° C
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer washed with 3 liters of water
|
Type
|
ADDITION
|
Details
|
charged to the hot mixture
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled until ˜3.5 liters of distillate
|
Type
|
CUSTOM
|
Details
|
had been collected
|
Type
|
WAIT
|
Details
|
The mixture was held at 45° C. for several hours
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to ˜−10° C.
|
Type
|
STIRRING
|
Details
|
stirred several hours
|
Type
|
CUSTOM
|
Details
|
The white, crystalline product was collected
|
Type
|
WASH
|
Details
|
washed with cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |